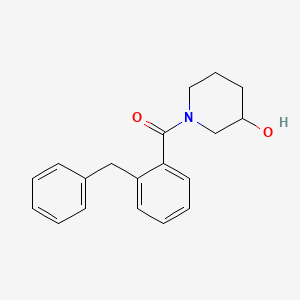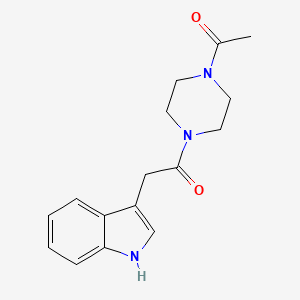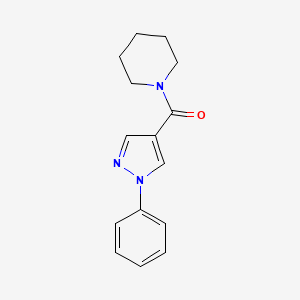
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as BHPM, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BHPM belongs to the class of piperidine-based compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is not fully understood. However, it has been suggested that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to reduce pain and inflammation in animal models of arthritis. In addition, (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone and its potential side effects.
Direcciones Futuras
There are several future directions for the research on (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone. One direction is to investigate the potential of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone as a therapeutic agent for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Another direction is to explore the potential of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to optimize the synthesis method of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone and improve its solubility in water.
Métodos De Síntesis
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step reaction process involving the condensation of 2-benzylphenylacetonitrile with 3-hydroxypiperidine in the presence of a base. The resulting intermediate is then reduced to obtain (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone. The purity of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Studies have shown that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can inhibit the production of inflammatory cytokines and reduce pain in animal models. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
(2-benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-17-10-6-12-20(14-17)19(22)18-11-5-4-9-16(18)13-15-7-2-1-3-8-15/h1-5,7-9,11,17,21H,6,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSPETXDBUJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
